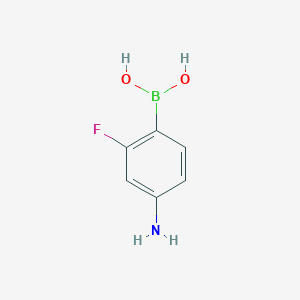

(4-Amino-2-fluorophenyl)boronic acid

Descripción

BenchChem offers high-quality (4-Amino-2-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-2-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-amino-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTPCMZIQKVNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Safety Data Sheet (SDS) for (4-Amino-2-fluorophenyl)boronic acid

An In-Depth Technical Guide to the Safe Handling of (4-Amino-2-fluorophenyl)boronic acid

Disclaimer: A specific, verified was not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from the SDSs of structurally similar compounds, including 4-Aminophenylboronic acid hydrochloride, various fluorophenylboronic acids, and other aminophenylboronic acid derivatives. The recommendations herein are based on the known hazards of these analogs and established best practices for handling arylboronic acids. Researchers must always consult the SDS provided by their specific supplier and perform a thorough risk assessment before use.

Section 1: Chemical Identity and Physicochemical Properties

(4-Amino-2-fluorophenyl)boronic acid is a bifunctional organic compound featuring an aminophenyl group, a fluorine substituent, and a boronic acid moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The boronic acid group is key to its reactivity, while the amino and fluoro groups modulate its electronic properties and potential biological activity.

Understanding the physicochemical properties of a compound is foundational to its safe handling. While experimental data for this specific molecule is scarce, the properties can be estimated based on its analogs.

Table 1: Physicochemical Properties of (4-Amino-2-fluorophenyl)boronic acid and Analogs

| Property | Value / Information | Source |

| Molecular Formula | C₆H₇BFNO₂ | Inferred |

| Molecular Weight | 154.94 g/mol | Inferred |

| CAS Number | Not definitively assigned; 80460-73-7 for 4-Aminophenylboronic acid HCl[2][3] | [2][3] |

| Appearance | Expected to be a white to off-white or tan solid powder/crystalline solid.[1] | [1] |

| Melting Point | Not available. Analog 4-Fluorophenylboronic acid melts at 255-259 °C.[4] | [4] |

| Solubility | Generally, arylboronic acids have limited solubility in water and are more soluble in organic solvents like methanol, ethanol, and DMSO. | General Knowledge |

| Stability | Known to be air and moisture sensitive.[5] Hygroscopic.[5] Susceptible to decomposition (protodeboronation) in aqueous environments.[6] | [5][6] |

Section 2: Hazard Identification and GHS Classification

Based on data from closely related aminophenylboronic and fluorophenylboronic acids, (4-Amino-2-fluorophenyl)boronic acid should be handled as a hazardous substance. The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory tract.[7][8][9]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The anticipated classification for this compound is as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[7][8]

-

Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[7][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory tract irritation, H335: May cause respiratory irritation.[7][10]

Caption: GHS Pictogram for (4-Amino-2-fluorophenyl)boronic acid.

Section 3: Toxicological Profile

The toxicological properties of (4-Amino-2-fluorophenyl)boronic acid have not been fully investigated.[11] However, the toxicological profile can be inferred from its hazard classification and data on the boronic acid class of compounds.

-

Acute Effects: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Inhalation of the dust can cause respiratory tract irritation.[7] Skin and eye contact will likely lead to irritation, redness, and pain.[8][9] Ingestion may be harmful, potentially causing gastrointestinal irritation.[5][9]

-

Chronic Effects: No data is available on the long-term effects of exposure. Boron-containing compounds are generally not considered carcinogenic by agencies like IARC, NTP, or OSHA.[2][5] However, the absence of data necessitates handling the compound with care to minimize any potential for chronic effects.

-

Mechanism of Irritation: The irritant properties are likely due to the acidic nature of the boronic acid moiety and its ability to interact with biological molecules.

Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the compound's hazardous and sensitive nature, stringent laboratory practices are required. The primary goals are to prevent personnel exposure and maintain the chemical's integrity.

Handling and Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to control airborne dust concentrations.[8][12]

-

Inert Atmosphere: Due to its sensitivity to air and moisture, handling under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or sensitive reactions, is a best practice.[5]

-

Hygiene: Avoid eating, drinking, or smoking in the handling area.[2][7] Wash hands thoroughly after handling, and before breaks.[2][12] An emergency eyewash station and safety shower must be readily accessible.[7]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Refrigeration (2-8°C) is often recommended to slow potential decomposition.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

-

Moisture Protection: Store protected from moisture, as boronic acids can dehydrate to form boroxines or undergo hydrolysis, impacting their reactivity.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure. The selection of PPE should be guided by a thorough risk assessment of the specific procedure being performed.

Caption: Logic for selecting Personal Protective Equipment (PPE).

Protocol for Donning and Doffing PPE:

-

Handwashing: Wash hands thoroughly before donning any PPE.

-

Donning Sequence:

-

Put on a lab coat or protective suit.

-

Put on a respirator (ensure fit-testing has been performed).

-

Put on chemical splash goggles.

-

Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

-

-

Doffing Sequence (to avoid self-contamination):

-

Remove gloves using a proper technique (e.g., glove-in-glove).

-

Remove lab coat, turning it inside out as it is removed.

-

Wash hands.

-

Remove goggles.

-

Remove respirator.

-

Wash hands thoroughly again.

-

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

First Aid Measures

Immediate action is required in case of exposure. Always seek medical attention after providing first aid.[5]

Caption: Decision workflow for first aid response.

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5] Remove contact lenses if it is safe to do so.[7] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[2]

Firefighting Measures

While not highly flammable, the compound is a combustible solid. Fires involving this material should be handled with appropriate measures.

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][7]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition. These can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and boron oxides.[9]

-

Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent).[5][9]

Accidental Release Measures

Spills must be managed promptly to prevent dust from becoming airborne and to avoid environmental contamination.

Protocol for Small Powder Spill Cleanup:

-

Restrict Access: Cordon off the spill area to prevent unauthorized entry.

-

Ensure PPE: Before cleanup, ensure all personnel are wearing the appropriate PPE as described in Section 4.3 (respirator, gloves, goggles, lab coat).

-

Avoid Dust: Do NOT use dry sweeping, which can generate dust.

-

Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collection: Carefully scoop or vacuum the material into a suitable, labeled container for disposal.[5] Use spark-proof tools if there is any concern about ignition sources.

-

Decontamination: Clean the spill area thoroughly with a wet cloth or mop.

-

Disposal: Dispose of the waste container and contaminated materials in accordance with local, state, and federal regulations.[2]

References

- Cole-Parmer. (2005). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.

- ChemScene. (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid.

- Boron Molecular. 4-Amino-2-fluorophenylboronic acid, pinacol ester.

- Sigma-Aldrich. N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID | 874290-59-2.

- BHS Industrial Equipment. Personal Protective Kit (PPE Kit).

- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.

- Key Organics. (2025).

- Aaronchem. (2024).

- OSHA. Section 5: Firefighting Measures.

- MedChemExpress. (4-Boc-aminophenyl)boronic acid-SDS.

- PubChem. 2-Fluorophenylboronic acid.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Chloro-2-fluorophenylboronic Acid.

- Fisher Scientific.

- Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Cyano-2-fluorophenylboronic acid.

- Fisher Scientific. (2023).

- Thermo Fisher Scientific. 4-Amino-3-fluorophenylboronic acid pinacol ester, 97%.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Aminophenylboronic acid hydrochloride.

- Chem-Impex. 4-Fluorophenylboronic acid.

- Fluorochem. 4-Aminophenylboronic acid hydrochloride (CAS 80460-73-7).

- Carl ROTH.

- Sigma-Aldrich. 4-Fluorophenylboronic acid = 95 1765-93-1.

- Fent, K. W., et al. (2018). Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground.

- Rajaram, P. S., et al. (2025). Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides. ACS Org Inorg Au.

- ResearchGate. (2022).

- Laitinen, J., et al. (2014). Firefighters' exposure to perfluoroalkyl acids and 2-butoxyethanol present in firefighting foams. PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID | 874290-59-2 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. aaronchem.com [aaronchem.com]

Electronic and Structural Modulation: The Ortho-Fluorine Effect in Phenylboronic Acids

Executive Summary

For researchers in medicinal chemistry and materials science, the ortho-fluorine substitution on phenylboronic acid (PBA) represents a critical design element that acts as a double-edged sword. It is the primary tool for tuning the Lewis acidity (pK_a) of the boron center to match physiological pH (7.4), enabling reversible covalent engagement with biological diols (sugars, serine proteases). However, this electronic activation comes at the cost of hydrolytic instability. This guide dissects the electronic and steric interplay of the ortho-fluorine motif, providing actionable protocols to harness its reactivity while mitigating protodeboronation.

The Electronic Landscape: Inductive vs. Resonance Effects

The reactivity of ortho-fluorophenylboronic acid (2-F-PBA) is governed by the competition between the high electronegativity of fluorine and its capacity for lone-pair donation, superimposed on the unique Lewis acidity of the boron atom.

pK_a Modulation and Lewis Acidity

The most significant operational impact of ortho-fluorination is the depression of the pK_a.

-

Phenylboronic Acid (PBA): pK_a ≈ 8.[1]8. At physiological pH (7.4), it exists primarily in the neutral, trigonal planar form (

), which binds diols poorly. -

2-Fluorophenylboronic Acid: pK_a ≈ 7.8. The strong inductive effect (-I) of the ortho-fluorine withdraws electron density from the aromatic ring, increasing the electrophilicity of the boron center. This stabilizes the anionic, tetrahedral boronate species (

) formed upon water or hydroxide coordination.

Impact: This shift allows significant formation of the reactive boronate species at neutral pH, increasing the apparent binding constant (

The B···F Interaction Anomaly

Unlike ortho-nitro or ortho-methyl groups, ortho-fluorine does not impose severe steric hindrance (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å). Instead, it introduces specific intramolecular interactions:

-

B-O-H···F Hydrogen Bonding: Crystallographic data suggests a weak intramolecular hydrogen bond between the boronic acid hydroxyl and the fluorine.[2] This "pre-organizes" the molecule but can be disrupted in aqueous media.

-

n(F) → p(B) Interaction: While theoretically possible, direct dative bonding from fluorine to boron is minimal due to the poor orbital overlap and the high electronegativity of fluorine. The stabilization is primarily inductive.

Synthetic Reactivity: The Suzuki-Miyaura Paradox

In cross-coupling reactions, ortho-fluorine creates a kinetic race between the desired transmetallation and the undesired protodeboronation.

Transmetallation Acceleration

The electron-deficient boron center in 2-F-PBA undergoes transmetallation with palladium-oxo/hydroxo complexes faster than electron-rich analogs. The Lewis acidic boron avidly coordinates the basic ligand on the Palladium(II) intermediate.

The Protodeboronation Trap

The same electronic activation that aids transmetallation makes the C-B bond susceptible to heterolytic cleavage. Under basic conditions (standard Suzuki protocols), 2-F-PBA undergoes rapid protodeboronation , yielding fluorobenzene and boric acid.

Mechanism:

-

Base attacks Boron

Tetrahedral Boronate Anion. -

The ortho-fluorine inductively stabilizes the developing negative charge on the ipso-carbon during C-B bond cleavage.

-

Rapid protonation of the transient aryl anion (or concerted proton transfer) yields the deboronated byproduct.

Data Summary: Reactivity Profile

| Property | Phenylboronic Acid (Ph-B(OH)₂) | 2-Fluorophenylboronic Acid | Consequence |

| pK_a | 8.86 | ~7.80 | Enhanced diol binding at pH 7.4. |

| C-B Bond Stability | High (Stable to base) | Low (Susceptible to base) | Requires mild bases (e.g., K₃PO₄, not NaOH). |

| Transmetallation | Moderate | Fast | High catalyst turnover if stability is managed. |

| Steric Hindrance | Negligible | Low | Minimal impact on catalyst approach. |

Visualizing the Mechanisms[3]

The following diagrams illustrate the competing pathways defined by the ortho-fluorine effect.

Diagram: Electronic Equilibrium & Protodeboronation Pathway

Experimental Protocols

Protocol: High-Fidelity Suzuki Coupling of 2-F-PBA

Rationale: To mitigate protodeboronation, we must minimize the concentration of the "free" boronate anion in the presence of water at high temperatures. We utilize a non-aqueous base or a phase-transfer system.

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-Fluorophenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%) - Chosen for stability and large bite angle.

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane (Anhydrous) or Toluene/Water (10:1 ratio).

Workflow:

-

Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and phenol formation.

-

Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.

-

Solvent Addition: Add anhydrous 1,4-dioxane.

-

Note: If solubility is poor, add water (degassed) dropwise only until solids dissolve. Limit water content to <10% v/v to suppress protodeboronation.

-

-

Thermal Cycle: Heat to 80°C. Do not exceed 100°C. Monitor by LCMS every 30 minutes.

-

Checkpoint: If deboronated product (fluorobenzene mass) appears, lower temp to 60°C and switch to a more active catalyst (e.g., XPhos Pd G2) to accelerate the coupling rate over the decomposition rate.

-

Protocol: Determination of pK_a (Spectrophotometric Titration)

Rationale: Potentiometric titration is often inaccurate for low-solubility boronic acids. UV-Vis titration exploits the change in absorbance between the trigonal (

-

Buffer Prep: Prepare 50 mM phosphate buffers ranging from pH 5.0 to 10.0 (0.5 pH increments).

-

Stock Solution: Dissolve 2-F-PBA in MeOH (10 mM).

-

Measurement: Add 10 µL stock to 990 µL buffer. Measure UV absorbance (200–300 nm).

-

Analysis: Plot Absorbance (

) vs. pH. Fit to the Henderson-Hasselbalch equation to extract pK_a.-

Expected Result: The inflection point should occur near pH 7.8.

-

Medicinal Chemistry Applications

Reversible Covalent Inhibition

In drug design (e.g., proteasome inhibitors like Bortezomib analogs), the boronic acid forms a reversible covalent bond with a serine hydroxyl in the active site.

-

Role of ortho-F: It increases the electrophilicity of the boron, increasing the association rate (

). -

Trade-off: While potency increases, the residence time may decrease if the hydrolysis rate (

) is also accelerated by the inductive destabilization of the ester. -

Metabolic Stability: Ortho-fluorine blocks metabolic oxidation at the susceptible ortho positions (P450 metabolism), improving the pharmacokinetic profile.

Carbohydrate Sensing (Wulff-Type Receptors)

For glucose sensing, the sensor must operate at blood pH (7.4).

-

Unsubstituted PBA: pK_a 8.8. At pH 7.4, it is <5% anionic. Binding to glucose is negligible.

-

2-F-PBA: pK_a 7.8. At pH 7.4, it is ~30% anionic. The tetrahedral form binds glucose (forming a cyclic boronate ester) with high affinity.

-

Design Tip: Combine ortho-fluorine with an ortho-aminomethyl group (Wulff-type) to further lower pK_a via B-N interaction, creating a "turn-on" fluorescent sensor.

References

-

BenchChem Technical Support. (2025).[1] A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids. BenchChem. Link

-

Cyrański, M. K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties. PMC. Link

-

Lloyd-Jones, G. C., et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids. Royal Society of Chemistry.[4] Link

-

Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry. Link

-

Sigma-Aldrich. (2024). 2-Fluorophenylboronic acid Product Specification and Reactivity. Merck/Sigma. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Structural Elucidation of (4-Amino-2-fluorophenyl)boronic Acid: A Crystallographic & Supramolecular Guide

Topic: Crystal structure analysis of (4-Amino-2-fluorophenyl)boronic acid (CAS: 166328-16-1) Content Type: Technical Whitepaper & Methodological Guide Audience: Structural Chemists, Process Development Scientists, and Medicinal Chemists

Executive Summary

The structural characterization of (4-Amino-2-fluorophenyl)boronic acid presents a unique set of crystallographic challenges that sit at the intersection of hydrogen-bond frustration and dynamic dehydration. Unlike simple organic solids, this compound exists in a delicate equilibrium between its free acid form and its cyclic anhydride (boroxine).

This guide provides a definitive workflow for the solid-state analysis of CAS 166328-16-1. It moves beyond standard diffraction protocols to address the specific electronic effects of the ortho-fluorine substituent and the supramolecular competition between the amino (

Chemical Context & Solid-State Challenges

The target molecule features three distinct functional handles that dictate its crystal engineering behavior:

-

Boronic Acid (

): A strong hydrogen bond donor/acceptor capable of forming the centrosymmetric -

Amino Group (

): A competing H-bond donor that often disrupts the standard boronic acid dimer, leading to complex 3D networks. -

Ortho-Fluorine: Induces electronic repulsion with the boronic hydroxyls, often forcing the

group out of planarity with the phenyl ring.

The Dehydration Trap: Boroxine Formation

The most critical failure mode in analyzing this compound is the inadvertent characterization of its dehydrated trimer, the boroxine . Boronic acids spontaneously dehydrate under standard laboratory conditions (low humidity or heating), forming a six-membered

-

Implication: A crystal structure solved as the boroxine is technically accurate but chemically irrelevant if the goal is to characterize the active pharmaceutical intermediate (API).

Experimental Crystallization Protocol

To obtain high-quality single crystals of the free acid rather than the boroxine or an ester, specific solvent systems must be employed.

Solvent Selection Matrix

| Solvent System | Suitability | Mechanism of Action | Risk Factor |

| Water / Acetone (1:1) | High | Water activity ( | Low. Preferred method. |

| THF / Hexane | Medium | Vapor diffusion. Good for solubility, but low | Medium. Requires sealed chamber. |

| Methanol / Ethanol | Avoid | Forms boronate esters (methyl/ethyl boronate) rapidly. | High. Will crystallize as the ester. |

| Acetonitrile | Low | Often leads to solvates; N-coordination to Boron is possible. | Medium. Twinning common. |

Optimized Growth Procedure (Vapor Diffusion)

-

Dissolution: Dissolve 20 mg of (4-Amino-2-fluorophenyl)boronic acid in 2 mL of Acetone/Water (9:1 v/v). Ensure the solution is clear.

-

Setup: Place the solution in a small inner vial.

-

Precipitant: Place 5 mL of Hexane or Pentane in a larger outer vial.

-

Equilibration: Seal the outer vial tightly. Allow to stand at

(refrigerator) to slow kinetics and favor the hydrated form. -

Harvesting: Crystals should appear within 48-72 hours. Mount immediately using Paratone oil to prevent dehydration.

X-Ray Diffraction Data Collection Strategy

The presence of the fluorine atom and the potential for disorder requires a rigorous collection strategy.

-

Temperature: Data must be collected at low temperature (100 K).

-

Reasoning: The

and

-

-

Resolution: Aim for

or better (-

Reasoning: High-angle data is required to resolve the C-F bond distance accurately and distinguish it from C-OH disorder if present.

-

-

Redundancy: High redundancy (>6x) is recommended to correct for absorption effects caused by the crystal shape (often plates for boronic acids).

Structural Analysis & Refinement Workflow

The refinement of boronic acids is non-trivial due to the electron-deficient nature of boron.

Critical Refinement Steps

-

Boron Geometry: The

bond length should refine to approximately -

Hydrogen Atom Treatment:

-

C-H: Place in calculated positions (riding model).

-

N-H and O-H: Locate these in the Difference Fourier Map (

). -

Constraint: If unstable, use DFIX restraints (O-H

, N-H

-

-

Fluorine Disorder: Check for rotational disorder of the phenyl ring. The F atom and the H atom at the meta position may swap occupancy if the packing is loose.

Visualization: Structural Determination Workflow

Caption: Decision tree for crystallographic characterization, highlighting the critical divergence between the desired free acid and the boroxine artifact.

Supramolecular Architecture

Understanding the crystal packing is essential for explaining physical properties like solubility and tableting performance.

The Primary Synthon:

In the absence of strong steric hindrance, (4-Amino-2-fluorophenyl)boronic acid is expected to form the classic centrosymmetric dimer.

-

Interaction: Two molecules link via two

hydrogen bonds.[1] -

Graph Set:

(Ring, 2 donors, 2 acceptors, 8 atoms in the loop).

The Secondary Network: Amino-Fluorine Influence

The 4-amino group acts as a bridge between these dimers.

-

Donor:

(boronic hydroxyl of adjacent dimer). -

Acceptor: The Fluorine atom is a weak acceptor. While

bonds are rare and weak, the ortho positioning often creates an intramolecular

Visualization: Supramolecular Synthons

Caption: Schematic of the competing hydrogen bond networks. The primary dimer (blue) forms the scaffold, while the amino/fluoro groups (green/red) determine the 3D packing.

Pharmaceutical Relevance & Conclusion

For drug development professionals, the solid-state form of CAS 166328-16-1 is not merely an academic curiosity.

-

Process Control: The dehydration to boroxine is reversible but changes the molecular weight and stoichiometry. Using the boroxine form in a Suzuki coupling without adjusting stoichiometry will lead to excess reagent or incomplete conversion .

-

Storage: The crystal structure reveals that the hydrated form requires specific humidity levels. If stored with desiccants (e.g.,

), the lattice will collapse into the amorphous or crystalline anhydride.

Final Recommendation: Always confirm the identity of the bulk powder using Powder X-Ray Diffraction (PXRD) matched against the simulated pattern from the single-crystal CIF to ensure the material has not dehydrated during scale-up.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

-

Hall, D. G.[2] (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4][5] Wiley-VCH.[3] [Link]

-

Nangia, A., & Desiraju, G. R. (1998). Supramolecular synthons and pattern recognition. Acta Crystallographica Section A. [Link]

-

Madura, I. D., et al. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids.[2] Crystal Growth & Design.[2] [Link]

-

Rodriguez-Cuamatzi, P., et al. (2004). 3-Aminophenylboronic acid monohydrate.[1] Acta Crystallographica Section E. [Link]

Sources

- 1. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. sites.pitt.edu [sites.pitt.edu]

Application Notes & Protocols: Suzuki-Miyaura Coupling with (4-Amino-2-fluorophenyl)boronic Acid

Introduction: The Strategic Importance of 4-Amino-2-fluorophenyl Scaffolds

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. Within this domain, molecules incorporating fluorinated aminophenyl motifs are of paramount importance. The strategic placement of a fluorine atom, as in (4-Amino-2-fluorophenyl)boronic acid, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with biological targets, and modulate lipophilicity and pKa to improve cell permeability and target engagement.[1] The amino group provides a critical vector for further functionalization, making this building block exceptionally valuable for creating diverse compound libraries in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing C-C bonds, renowned for its functional group tolerance and relatively mild conditions.[2][3] However, the unique electronic and steric characteristics of (4-Amino-2-fluorophenyl)boronic acid present specific challenges that necessitate carefully optimized protocols. The electron-donating amino group can influence the reactivity of the boronic acid, while the ortho-fluorine atom introduces steric hindrance.

This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful application of (4-Amino-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling reactions. It is designed for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for rational protocol design and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][4][5]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step.[2]

-

Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with (4-Amino-2-fluorophenyl)boronic Acid

The inherent properties of this substrate require special attention to achieve high yields and minimize side reactions.

-

Electronic Effects: The amine at the 4-position is a strong electron-donating group, which increases the electron density of the aromatic ring. While this can facilitate oxidative addition with some partners, it can also increase the susceptibility of the boronic acid to protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source.[6][7]

-

Steric Hindrance: The fluorine atom at the 2-position (ortho to the boronic acid) creates significant steric bulk. This can hinder the approach of the boronic acid to the palladium center during the transmetalation step. Overcoming this requires the use of sterically demanding ligands that can promote the necessary geometric arrangement for efficient coupling.[6]

-

Catalyst Inhibition: The lone pair of electrons on the amino group can potentially coordinate to the palladium center, acting as a catalyst poison and inhibiting the reaction. The choice of ligand and reaction conditions must mitigate this effect.

-

Protodeboronation: This is a critical challenge. The cleavage of the C-B bond is often catalyzed by acid or base and is more pronounced with electron-rich boronic acids.[7] Careful selection of a mild base and minimizing water content in anhydrous reactions can suppress this pathway.[6][8] Using the boronic acid's pinacol ester derivative can also enhance stability.[5]

Protocol Development and Component Selection

No single protocol is universally optimal. The choice of aryl halide, desired reaction scale, and available laboratory resources will dictate the best approach. The following section provides a rationale for selecting key reaction components, followed by recommended starting protocols.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is arguably the most critical factor for success.

-

Palladium Source: While traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective, modern palladium pre-catalysts are highly recommended. Buchwald-type pre-catalysts (e.g., SPhos G3, XPhos G3) are particularly effective as they readily generate the active Pd(0) species in a controlled manner, often leading to more reproducible results and lower catalyst loadings.[6]

-

Ligand Selection: For sterically hindered and electron-rich substrates like (4-Amino-2-fluorophenyl)boronic acid, bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard.[6][9]

-

SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): An excellent general-purpose ligand for many challenging couplings.

-

XPhos (Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): Its increased steric bulk can be beneficial for particularly hindered substrates.

-

RuPhos (Di(tert-butyl)(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): Often shows superior performance for coupling with electron-rich aryl chlorides.

-

The rationale for using these ligands is their ability to stabilize the monomeric Pd(0) species and accelerate both the oxidative addition and reductive elimination steps, which helps the desired cross-coupling outcompete side reactions like protodeboronation.[9]

Base and Solvent Selection

The base activates the boronic acid for transmetalation, and its choice is interdependent with the solvent system.

-

Base: While strong bases like NaOH or KOtBu can be used, they may promote protodeboronation or other side reactions with this sensitive substrate.[6] Milder inorganic bases are generally preferred.

-

K₃PO₄ (Potassium Phosphate): Often the base of choice for sensitive boronic acids. It has moderate basicity and good solubility in aqueous mixtures.

-

Cs₂CO₃ (Cesium Carbonate): A stronger and often more effective base, but also more expensive. It can be particularly useful for less reactive aryl chlorides.[10]

-

K₂CO₃ (Potassium Carbonate): A common, cost-effective choice that is effective in many cases.[11][12]

-

-

Solvent System: The solvent must solubilize all components and be stable at the required reaction temperature. Aprotic solvents, often with a small amount of water, are standard.

-

Dioxane/H₂O or Toluene/H₂O: Classic solvent systems for Suzuki couplings. The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.

-

THF/H₂O: Another common choice, particularly for reactions at lower temperatures.

-

Anhydrous Solvents (e.g., Toluene, 2-MeTHF): Can be used with soluble organic bases (e.g., potassium trimethylsilanolate) or in cases where protodeboronation is severe, though this may require using the boronic ester form of the substrate.[8]

-

Summary of Recommended Starting Conditions

The following table provides recommended starting points for optimizing the coupling of (4-Amino-2-fluorophenyl)boronic acid with various aryl halides.

| Component | Recommendation for Aryl Bromides/Iodides | Recommendation for Aryl Chlorides | Rationale |

| Pd Pre-catalyst | SPhos G3 (1-2 mol%) | RuPhos G3 or XPhos G3 (2-4 mol%) | Chlorides are less reactive and require a more active catalyst system for efficient oxidative addition.[2][9] |

| Ligand | (Included in pre-catalyst) | (Included in pre-catalyst) | Buchwald ligands provide the necessary steric and electronic properties for challenging substrates.[6] |

| Base | K₃PO₄ (2.0 equiv.) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | A mild base like K₃PO₄ minimizes protodeboronation. Cs₂CO₃ offers higher reactivity if needed.[6][10] |

| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) or 2-MeTHF / H₂O (10:1) | The solvent must effectively dissolve the substrates and base at the reaction temperature. |

| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are generally required to activate less reactive aryl chlorides.[9] |

| Boronic Acid | 1.2 - 1.5 equivalents | 1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or protodeboronation. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling (4-Amino-2-fluorophenyl)boronic acid with a typical aryl or heteroaryl bromide.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv.)

-

(4-Amino-2-fluorophenyl)boronic acid (1.3 mmol, 1.3 equiv.)

-

SPhos G3 Pre-catalyst (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (5 mL)

-

Deionized Water (0.5 mL)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (4-Amino-2-fluorophenyl)boronic acid (1.3 mmol), SPhos G3 pre-catalyst (0.02 mmol), and powdered K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Heating and Monitoring: Place the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Workup: Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: A general workflow for the synthesis of fluorinated aminobiaryls.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system (oxygen present). 3. Poor quality base or solvent. 4. Low reaction temperature. | 1. Use a fresh bottle of a reliable pre-catalyst.[6] 2. Ensure thorough degassing of solvents and the reaction vessel. 3. Use finely powdered, dry base and anhydrous solvents. 4. Increase temperature in 10 °C increments. |

| Significant Protodeboronation | 1. Base is too strong. 2. Excessive water in the reaction. 3. Reaction time is too long. | 1. Switch to a milder base (e.g., from K₂CO₃ to K₃PO₄).[6] 2. Reduce the amount of water or switch to an anhydrous system if possible. 3. Monitor the reaction closely and stop it upon completion. Consider converting the boronic acid to its more stable pinacol ester.[5] |

| Formation of Homocoupled Products | 1. Oxygen contamination. 2. Catalyst decomposition. | 1. Improve degassing procedure. 2. Use a more stable pre-catalyst or a higher ligand-to-palladium ratio if not using a pre-catalyst. |

| Difficult Purification | 1. Unreacted starting materials. 2. Multiple side products. | 1. Push the reaction to completion by increasing temperature or reaction time. 2. Re-optimize the reaction conditions (base, ligand, solvent) to improve selectivity. |

Conclusion

The Suzuki-Miyaura coupling of (4-Amino-2-fluorophenyl)boronic acid is a highly valuable transformation for accessing structurally complex and pharmaceutically relevant molecules. While the substrate's electronic and steric properties present challenges, particularly regarding protodeboronation and steric hindrance, these can be overcome through rational protocol design. The use of modern palladium pre-catalysts, specifically those incorporating bulky, electron-rich Buchwald-type ligands, in combination with mild inorganic bases like K₃PO₄, provides a reliable foundation for success. The protocols and insights presented in this guide offer a robust starting point for researchers to develop efficient and high-yielding syntheses of novel fluorinated aminobiaryl compounds.

References

- Benchchem.

- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.

- Adl, A. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

- ResearchGate. Optimization of Suzuki-Miyaura Cross-Coupling Reaction.

- Li, X. (2024).

- Barham, J. P. et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.

- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- Levin, S. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem.

- Liu, N. et al. (2011). Green Synthesis of Fluorinated Biaryl Derivatives via Thermoregulated Ligand/Palladium-Catalyzed Suzuki Reaction. Semantic Scholar.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- MDPI. (2017).

- Posternak, G. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.

- ChemRxiv. (Preprint).

- RSC Publishing.

- ResearchGate. Screening of different bases for Suzuki coupling.

- Organic Chemistry Portal. Suzuki Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

High-Fidelity Synthesis of Heterocyclic Derivatives from 4-Amino-2-fluorophenylboronic Acid

Strategic Overview: The Fluorine-Boron Duality

4-Amino-2-fluorophenylboronic acid (CAS: 16648-52-7) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, EGFR targets) and antimicrobial agents. Its structural uniqueness lies in the ortho-fluoro effect , which modulates the acidity of the boronic acid (

However, this molecule presents a distinct synthetic paradox:

-

The Zwitterionic Trap: The basic amine and acidic boronic acid exist in equilibrium, making isolation and anhydrous handling difficult.

-

Catalyst Poisoning: The free amine (

) can coordinate strongly to Pd(II) centers, arresting the catalytic cycle during cross-coupling. -

Protodeboronation: The fluorine atom at the ortho position to the boron destabilizes the C-B bond under hydrolytic conditions, accelerating protodeboronation compared to non-fluorinated analogues.

This guide provides a modular workflow to overcome these barriers, focusing on Suzuki-Miyaura Cross-Coupling and Post-Coupling Cyclization .

Decision Matrix & Workflow

Before initiating synthesis, select the route based on your target's sensitivity and the available catalytic machinery.

Figure 1: Strategic decision tree for handling aminophenylboronic acids. Route B is recommended for multi-gram synthesis to prevent catalyst deactivation.

Module 1: Stabilization & Protection (Route B)

Rationale: Converting the free acid to a pinacol ester (Bpin) and protecting the amine as a carbamate (Boc) renders the molecule lipophilic, soluble in organic solvents, and compatible with standard silica chromatography.

Protocol A: One-Pot Protection (Boc & Bpin)

Target: tert-butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Reagents:

-

4-Amino-2-fluorophenylboronic acid (1.0 equiv)

-

Pinacol (1.2 equiv)

- (1.1 equiv)

- (anhydrous, 2.0 equiv)

-

Solvent: THF/DCM (1:1)

Step-by-Step:

-

Esterification: Charge a round-bottom flask with the boronic acid (10 mmol) and pinacol (12 mmol) in THF (20 mL). Add

(2 g). Stir at RT for 2 hours.-

Checkpoint: Monitor by TLC (stain with curcumin or

). The boronic acid spot (baseline) should disappear.

-

-

N-Protection: Without isolation, add

(11 mmol) and -

Workup: Filter off

. Concentrate the filtrate. Redissolve in EtOAc, wash with 0.1 M HCl (rapidly, to avoid B-N coordination hydrolysis) and Brine. -

Purification: Flash chromatography (Hexane/EtOAc). The product is a stable, white solid.

Module 2: Suzuki-Miyaura Coupling (Heterocyclic Biaryl Synthesis)

Rationale: The 2-fluoro substituent creates steric bulk around the boron center. Standard

Protocol B: Coupling with Chloropyrimidines/Quinolines

Target Example: Synthesis of 4-(2-fluorophenyl)pyrimidine derivatives.

Reagents:

-

Boronate Ester (from Module 1) OR Free Acid (1.2 equiv)

-

Heteroaryl Halide (e.g., 4-chloropyrimidine) (1.0 equiv)

-

Catalyst:

(2-3 mol%) -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Inert Setup: Flame-dry a reaction vial and cool under Argon.

-

Charge: Add the Heteroaryl Halide (1.0 mmol), Boronate (1.2 mmol), and

(20 mg). -

Solvation: Add 1,4-Dioxane (4 mL). Sparge with Argon for 5 minutes.

-

Critical Step: Oxygen promotes homocoupling of the boronic acid. Thorough degassing is non-negotiable.

-

-

Activation: Add the aqueous

solution (1.5 mL). -

Reaction: Seal and heat to 80°C for 4–6 hours.

-

Note: Do not exceed 90°C. The ortho-fluoro group accelerates protodeboronation at high temperatures/high pH.

-

-

Validation:

-

LCMS: Look for the [M+H]+ peak of the biaryl.

-

Self-Check: If starting halide remains but boronate is consumed, protodeboronation occurred. Corrective Action: Add 0.5 equiv more boronate and lower temp to 60°C.

-

Data: Catalyst Performance Comparison

| Catalyst System | Yield (2-Fluoro Substrate) | Time | Notes |

| 35% | 12 h | Significant protodeboronation observed. | |

| 68% | 6 h | Good, but difficult purification (dppf residue). | |

| XPhos Pd G3 / | 92% | 4 h | Optimal. Fast transmetallation beats hydrolysis. |

Module 3: Cyclization to Fused Heterocycles

The 4-amino group allows for subsequent cyclization if the coupling partner contains an electrophile (aldehyde, ester, nitrile) at its ortho position.

Protocol C: Synthesis of Fluorinated Phenanthridines

Mechanism: Suzuki Coupling

-

Coupling Partner: Use 2-bromobenzaldehyde .

-

Suzuki Step: Follow Protocol B. The intermediate is a biaryl with a pendant amine and an aldehyde.

-

Cyclization (One-Pot):

-

After the Suzuki coupling is complete (verified by TLC), add Acetic Acid (excess) directly to the reaction mixture.

-

Heat to 100°C for 2 hours.

-

The amine attacks the aldehyde, forming an imine (Schiff base), which oxidizes/aromatizes under air or with mild oxidants (like

if needed) to form the phenanthridine core.

-

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway, highlighting the specific influence of the Fluorine atom.

Figure 2: The Kinetic Race. The ortho-fluorine atom withdraws electron density, making the C-B bond more susceptible to hydrolysis. Bulky, electron-rich ligands (XPhos) accelerate transmetallation to win this race.

References

-

Suzuki-Miyaura Coupling (General): Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Fluorine in Drug Discovery: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 , 37, 320-330. Link

-

Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. Link

-

Buchwald Precatalysts (XPhos/SPhos): Martin, R.; Buchwald, S. L. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. Link

-

Synthesis of Aminophenylboronic Acids: Das, S.; Alexeev, V. L.; Sharma, A. C.; Geib, S. J.; Asher, S. A. "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." Tetrahedron Letters, 2003 , 44(42), 7719-7722. Link

Microwave-assisted synthesis using fluorinated amino boronic acids

Application Note: Microwave-Assisted Synthesis Using Fluorinated Amino Boronic Acids

Executive Summary

Fluorinated amino boronic acids are high-value scaffolds in medicinal chemistry, offering a dual advantage: the fluorine atom modulates metabolic stability and lipophilicity (

This guide details a microwave-assisted protocol designed to overcome these kinetic and thermodynamic barriers. By leveraging the rapid heating rates of microwave irradiation, we can favor the desired cross-coupling pathway (

Mechanistic Insight: The Kinetic Competition

To optimize this reaction, one must understand the failure modes. The success of the reaction relies on outrunning the background decomposition of the boronic acid.

-

Thermal Effect: Microwave irradiation provides rapid bulk heating, reaching the activation energy (

) for transmetallation almost instantaneously. -

The Fluorine Effect: Ortho- or poly-fluorination increases the Lewis acidity of the boron center, making it hyper-susceptible to nucleophilic attack by the base (e.g.,

), which triggers protodeboronation. -

The Amino Effect: Free amines (

) act as competitive ligands for the Pd(0) species, potentially arresting the catalytic cycle.

Visualizing the Pathway

The following diagram illustrates the competing kinetic pathways and the specific intervention points of this protocol.

Figure 1: Kinetic competition between productive cross-coupling and destructive side reactions. Microwave heating selectively accelerates the transmetallation step.

Strategic Experimental Design

Before beginning the protocol, apply these three rules to your substrate selection:

-

Amine Protection: Unless the amine is sterically hindered, always use a Boc-protected intermediate. Free amines reduce yields by 20–40% due to catalyst sequestration.

-

Ligand Selection: Use electron-rich, bulky phosphines (Buchwald ligands). XPhos or SPhos are superior to

because they facilitate oxidative addition and protect the Pd center from amine coordination. -

Base Selection: Avoid strong hydroxide bases (

,

Solvent & Catalyst Screening Matrix

| Variable | Standard Condition | "Difficult" Substrate (Poly-F) | Rationale |

| Solvent | DME / | THF / | DME absorbs microwaves efficiently; THF is better for highly lipophilic protected amines. |

| Catalyst | XPhos Pd G2 | XPhos prevents debromination and handles steric bulk better. | |

| Base | Phosphate is less nucleophilic, reducing protodeboronation risk. | ||

| Temp/Time | 120°C / 10 min | 100°C / 20 min | Lower temp for poly-fluorinated species prevents decomposition. |

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(4-amino-3-fluorophenyl)benzonitrile (Model Reaction). Scale: 0.5 mmol.

Materials

-

Reagent A: 4-Bromo-benzonitrile (0.5 mmol, 91 mg)

-

Reagent B: (4-((tert-butoxycarbonyl)amino)-3-fluorophenyl)boronic acid (0.6 mmol, 153 mg)

-

Catalyst: XPhos Pd G2 Precatalyst (0.01 mmol, 2 mol%)

-

Base:

(Tribasic potassium phosphate), 1.0 mmol, 212 mg -

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio), degassed.

-

Vessel: 2–5 mL Microwave Process Vial with crimp cap.

Step-by-Step Methodology

-

Vessel Preparation:

-

Add Reagent A, Reagent B, and the Base (

) to the microwave vial. -

Critical: Add a magnetic stir bar suitable for high-speed stirring (triangular or cross bars work best).

-

-

Catalyst Addition:

-

Add the XPhos Pd G2 catalyst.

-

Note: If using a non-air-stable catalyst (e.g.,

), this step must be done in a glovebox or under a cone of Nitrogen. XPhos Pd G2 is air-stable for weighing.

-

-

Solvent Addition & Degassing:

-

Add 4 mL of DME and 1 mL of distilled water.

-

Self-Validating Step: Cap the vial and purge with Nitrogen/Argon for 2 minutes via a needle through the septum. Oxygen is the enemy of this reaction; if the solution turns black immediately upon heating, degassing was insufficient.

-

-

Microwave Irradiation:

-

Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

-

Parameters:

-

Temperature: 100 °C

-

Hold Time: 15 minutes

-

Absorption Level: High (due to water content)

-

Pre-stirring: 30 seconds

-

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Dry organic layer over

, filter, and concentrate.[1]

-

-

Deprotection (if required):

-

Treat the crude Boc-intermediate with TFA/DCM (1:1) for 30 minutes at room temperature to reveal the free amine.

-

Troubleshooting & Optimization Workflow

If the standard protocol yields <50%, follow this logic tree to diagnose the failure.

Figure 2: Diagnostic logic for reaction optimization based on LC-MS data.

References

-

Zhang, W., et al. (2004).[2] "A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids." Organic Letters, 6(9), 1473-1476.[2]

-

Korenaga, T., et al. (2005).[3] "Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid." Synthesis, (10), 1473-1476. (Discusses the use of Ag2O/CsF for highly fluorinated substrates).

-

Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

-

Cox, P. A., et al. (2010). "Microwave-Mediated Synthesis of an Arylboronate Library." ACS Combinatorial Science, 13(1), 24-31.[4]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-mediated synthesis of an arylboronate library - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Preventing Protodeboronation in Ortho-Fluoro Phenylboronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the common and often frustrating issue of protodeboronation, particularly with sensitive ortho-fluoro substituted phenylboronic acids. This resource provides in-depth, field-proven insights and practical solutions in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Part 1: Frequently Asked Questions - Understanding the Problem

Q1: What is protodeboronation and why is it a significant problem?

Protodeboronation (or protodeborylation) is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this process consumes your starting material, converting it into a simple arene byproduct. For example, 2-fluorophenylboronic acid would decompose into fluorobenzene. This reduces the yield of your desired coupled product and introduces a significant purification challenge.[2][3]

Q2: Why are ortho-fluoro phenylboronic acids especially susceptible to protodeboronation?

The susceptibility of ortho-fluoro phenylboronic acids stems from a combination of electronic and steric factors:

-

Increased Lewis Acidity: The highly electronegative fluorine atom is an electron-withdrawing group that increases the Lewis acidity of the boron center.[4][5] This makes the boron atom more susceptible to attack by nucleophiles, such as hydroxide ions, which is a key step in base-catalyzed protodeboronation.[3][6]

-

Intramolecular Interactions: The ortho-fluoro substituent can participate in intramolecular hydrogen bonding (B-O-H···F), which influences the compound's acidity and reactivity.[4]

-

Aryl Anion Stability: For highly electron-deficient rings, such as polyfluorinated systems, protodeboronation under basic conditions can even proceed through the formation of a transient aryl anion, a pathway that is accelerated by the presence of multiple electron-withdrawing fluorine atoms.[3][7][8][9]

Q3: How can I confirm that protodeboronation is the cause of my low yield?

The most direct way is to analyze your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary evidence will be the detection of the corresponding arene byproduct (Ar-H) alongside your desired product (Ar-Ar') and unreacted starting materials. For instance, if you started with 2-fluorophenylboronic acid, you would look for the mass or NMR signature of fluorobenzene.

Q4: What are the main reaction conditions that accelerate protodeboronation?

Several factors can significantly increase the rate of this unwanted side reaction:

-

High Temperatures & Long Reaction Times: Extended exposure to heat provides more opportunity for the C-B bond to cleave.[2][10]

-

Presence of Water: Water acts as the proton source for the C-H bond formation in the byproduct.[1][2]

-

Choice of Base: The reaction is often accelerated under basic conditions, which generate the more reactive tetrahedral boronate species ([ArB(OH)₃]⁻).[3][6] Strong bases can exacerbate the issue.

-

pH: The rate of protodeboronation is highly pH-dependent, with distinct mechanisms for acid- and base-catalyzed pathways.[1][7][11]

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific experimental problems with actionable solutions.

| Problem Encountered | Primary Suspected Cause(s) | Recommended Solution(s) |

| Low to no yield of desired product; significant arene byproduct detected. | Rapid Protodeboronation: The boronic acid is decomposing faster than the cross-coupling reaction is proceeding. | 1. Switch to a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester to protect the C-B bond.[2][3] 2. Lower Reaction Temperature: Run the reaction at the lowest effective temperature.[10][12] 3. Use a Milder Base: Replace strong bases (e.g., NaOH, KOH) with milder alternatives like K₃PO₄, Cs₂CO₃, or KOAc.[3] |

| Inconsistent yields between batches. | Variable Reagent Quality/Reaction Setup: Inconsistent purity of the boronic acid, or variations in the exclusion of air and moisture. | 1. Ensure Reagent Purity: Use high-purity ortho-fluoro phenylboronic acid. 2. Maintain Inert Atmosphere: Thoroughly degas all solvents and rigorously maintain an inert (Argon or Nitrogen) atmosphere throughout the setup and reaction.[2] 3. Use Anhydrous Solvents: Ensure solvents are dry to minimize the proton source.[2] |

| Reaction works for simple substrates but fails for complex or electron-deficient partners. | Slow Catalytic Turnover: The Suzuki-Miyaura catalytic cycle is too slow, leaving the sensitive boronic acid exposed to harsh conditions for an extended period. | 1. Optimize Catalyst System: Screen different palladium catalysts and ligands to find a system that provides rapid catalytic turnover, outcompeting the protodeboronation.[1][3] 2. Consider Additives: Metal additives like silver or copper salts can sometimes accelerate the desired cross-coupling.[1] 3. Use a "Slow-Release" Strategy: Employ an N-methyliminodiacetic acid (MIDA) boronate ester.[1][6] |

| Significant homocoupling of the boronic acid is observed. | Oxidative Side Reactions: Oxygen present in the reaction mixture can lead to oxidative homocoupling (Ar-Ar). | 1. Thorough Degassing: Improve your degassing technique (e.g., use freeze-pump-thaw cycles instead of just sparging). 2. Use a Pd(0) Pre-catalyst: Pd(II) sources can sometimes promote homocoupling during the initial reduction to the active Pd(0) state. |

Part 3: Prevention Strategies & Detailed Protocols

The most effective strategy against protodeboronation is to prevent it from happening. This involves protecting the boronic acid or optimizing the reaction kinetics to favor the desired cross-coupling.

Strategy 1: The "Slow-Release" Approach with MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that are unreactive under Suzuki-Miyaura conditions.[6] Under basic, aqueous conditions, they slowly hydrolyze to release the free boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid extremely low, minimizing its decomposition while allowing it to be consumed in the productive catalytic cycle.[1][6]

Caption: The "slow-release" mechanism of MIDA boronates.

-

Reagent Preparation: In a glovebox, weigh the aryl halide (1.0 eq.), the ortho-fluoro phenyl MIDA boronate (1.1-1.2 eq.), a mild base such as Potassium Phosphate (K₃PO₄, 3.0 eq.), and the Palladium pre-catalyst/ligand system (e.g., XPhos Pd G2, 2 mol%) into a dry reaction vial.

-

Solvent Addition: Prepare a degassed solvent mixture, typically a ratio of an organic solvent to water (e.g., THF/H₂O 10:1). Add the solvent to the vial containing the solid reagents.

-

Reaction Execution: Seal the vial and remove it from the glovebox. Place it in a pre-heated reaction block at the optimized temperature (start with a lower temperature, e.g., 60-80 °C).

-

Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS. Due to the slow release, reaction times may be longer than with free boronic acids, but the outcome is often much cleaner.

-

Workup: Once the reaction is complete, cool to room temperature, and perform a standard aqueous workup and purification.

Strategy 2: Optimizing Reaction Kinetics

If using the free boronic acid is unavoidable, the goal is to make the Suzuki-Miyaura coupling reaction kinetically far more favorable than the protodeboronation pathway.

Caption: A workflow for kinetically suppressing protodeboronation.

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Allow it to cool under a strong vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 eq.), ortho-fluoro phenylboronic acid (1.2-1.5 eq.), and a mild, dry base (e.g., K₂CO₃, 2.0 eq., dried in an oven).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Solvent Addition: Via syringe, add a thoroughly degassed (freeze-pump-thaw is recommended) solvent mixture, such as 1,4-dioxane/water (5:1).

-

Reaction: Heat the mixture to the lowest temperature that promotes the reaction (e.g., 80 °C). Monitor closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

-

Workup & Analysis: After completion, perform a standard workup. Analyze the crude material to quantify the ratio of desired product to the protodeboronated byproduct.

Part 4: Storage and Handling of Ortho-Fluoro Phenylboronic Acids

Proper storage is crucial for preventing degradation before the reagent is even used.

-

Q: How should I store my ortho-fluoro phenylboronic acids? A: These reagents should be stored in a cool, dry, and dark place under an inert atmosphere if possible.[13][14] A desiccator or a glovebox is ideal. Keep containers tightly sealed to prevent moisture absorption and potential dehydration reactions which can form boroxines.[13][15][16][17]

-

Q: Is there a shelf-life concern? A: Yes. Over time, especially with repeated exposure to ambient air and moisture, the reagent can degrade. For critical applications, it is advisable to use a fresh bottle or a sample that has been properly stored. Some suppliers recommend storing refrigerated.[16] If you suspect degradation, it is best to acquire a new batch.

References

-

Protodeboronation - Wikipedia. Wikipedia. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. (2022-04-18). National Center for Biotechnology Information. [Link]

-

Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers | Journal of the American Chemical Society - ACS Publications. (2010-11-16). ACS Publications. [Link]

-

Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. SpringerLink. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. (2021-09-15). National Center for Biotechnology Information. [Link]

-

Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. (2025-10-17). ResearchGate. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013-10-03). Royal Society of Chemistry. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. (2022-05-26). National Center for Biotechnology Information. [Link]

-

Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. (2017-07-11). Royal Society of Chemistry. [Link]

-

Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation - Account. University of Edinburgh. [Link]

-

A general protodeboronation reaction. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Protodeboronation of arylboronic acids in acetic acid a | Download Table - ResearchGate. ResearchGate. [Link]

-

Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates - Journal of Nuclear Medicine. (2017-05-01). Journal of Nuclear Medicine. [Link]

-

Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed. (2024-10-01). National Center for Biotechnology Information. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (2022-04-18). ACS Publications. [Link]

-

Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed. (2013-12-06). National Center for Biotechnology Information. [Link]

-

Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids | Request PDF. ResearchGate. [Link]

-

a) Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters - ChemRxiv. ChemRxiv. [Link]

-

"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed. (2017-09-13). National Center for Biotechnology Information. [Link]

-

Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC. National Center for Biotechnology Information. [Link]

-

Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. ChemRxiv. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. ResearchGate. [Link]

-

Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. Liverpool John Moores University. [Link]

-

Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025-02-03). Lab Manager. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - Semantic Scholar. (2021-04-01). Semantic Scholar. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021-04-01). MDPI. [Link]

-

Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds - PubMed. (2013-08-30). National Center for Biotechnology Information. [Link]

-

Buy 4-Fluorophenylboronic acid - Boron Molecular. Boron Molecular. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 12. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. guidechem.com [guidechem.com]

Technical Support Center: Suzuki Coupling of (4-Amino-2-fluorophenyl)boronic acid

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are working with (4-Amino-2-fluorophenyl)boronic acid and its derivatives. This particular building block is invaluable in medicinal chemistry and materials science, yet its unique electronic and structural features present specific challenges in achieving high-yield, reproducible couplings.

This document moves beyond standard protocols to provide a deeper, mechanistic understanding of the common failure points and offers a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered when using this electron-rich, sterically influenced boronic acid.

Q1: My reaction is giving very low yields (<30%) or has completely stalled. What are the most likely causes?